1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
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Overview
Description
1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound characterized by its unique chemical structure. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with ethoxyphenylsulfonyl and trifluoroethoxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where an azetidine precursor is reacted with 4-ethoxybenzenesulfonyl chloride and 2,2,2-trifluoroethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, triethylamine, dichloromethane, and tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl compounds, thiols.
Substitution: Various substituted azetidines and aromatic derivatives.
Scientific Research Applications
1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the sulfonyl and trifluoroethoxy groups can enhance the compound’s binding affinity and specificity, making it a potent modulator of molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- 1-((4-Ethoxyphenyl)sulfonyl)-3-(2,2,2-difluoroethoxy)azetidine
- 1-((4-Ethoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)pyrrolidine
Uniqueness
1-(4-ethoxybenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine stands out due to its specific combination of functional groups, which imparts unique chemical properties. The trifluoroethoxy group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl group provides strong electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-2-20-10-3-5-12(6-4-10)22(18,19)17-7-11(8-17)21-9-13(14,15)16/h3-6,11H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFAIHUMJHMNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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